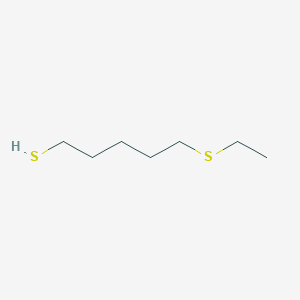

5-Ethylthiopentanethiol

Description

5-Ethylthiopentanethiol (systematic name: 5-ethylpentane-1-thiol) is a sulfur-containing organic compound characterized by a five-carbon chain with an ethyl substituent and a terminal thiol (-SH) group. Its molecular formula is C₇H₁₆S, and it belongs to the class of alkanethiols. Thiols are known for their strong odor, nucleophilic reactivity, and applications in organic synthesis, coordination chemistry, and materials science. The ethyl group in 5-ethylthiopentanethiol introduces steric and electronic effects that influence its physical properties (e.g., boiling point, solubility) and chemical behavior compared to simpler alkanethiols like pentanethiol or hexanethiol .

Properties

Molecular Formula |

C7H16S2 |

|---|---|

Molecular Weight |

164.3 g/mol |

IUPAC Name |

5-ethylsulfanylpentane-1-thiol |

InChI |

InChI=1S/C7H16S2/c1-2-9-7-5-3-4-6-8/h8H,2-7H2,1H3 |

InChI Key |

JBDZEJSMMILDGI-UHFFFAOYSA-N |

Canonical SMILES |

CCSCCCCCS |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 5-ethylthiopentanethiol but differ in functional groups, substituents, or backbone configuration. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Comparative Analysis of 5-Ethylthiopentanethiol and Analogous Compounds

Ethyl 5-(3-thienyl)pentanoate (CAS 88661-22-7)

- Structural Differences: Replaces the thiol group with an ester (-COOEt) and incorporates a thiophene (aromatic sulfur heterocycle) at the pentanoate chain.

- Reactivity : The ester group is less nucleophilic than a thiol, making it more stable but less reactive in metal coordination. The thiophene ring enables π-π stacking, useful in conductive polymers .

- Applications : Preferred in electronic materials (e.g., organic semiconductors) due to its aromatic system, unlike 5-ethylthiopentanethiol, which is used in SAMs for surface modification .

Ethyl 5-(4-(ethylthio)phenyl)-5-oxopentanoate (CAS 951885-95-3)

- Structural Differences : Combines an ester, ketone, and ethylthio (-S-Et) phenyl group. The ketone introduces polarity, while the ethylthio group provides mild nucleophilicity.

- Reactivity: The ketone allows for keto-enol tautomerism, enabling diverse reaction pathways (e.g., aldol condensation). This contrasts with 5-ethylthiopentanethiol, which primarily undergoes thiol-disulfide exchange or metal binding .

- Applications : Investigated as a precursor for bioactive molecules (e.g., enzyme inhibitors), leveraging its dual sulfur-oxygen motifs .

Pentanethiol (C₅H₁₂S)

- Structural Differences : Lacks the ethyl substituent and has a shorter carbon chain.

- Physical Properties : Lower molecular weight results in a boiling point of ~126°C, compared to ~180°C for 5-ethylthiopentanethiol (estimated via analogy to hexanethiol).

- Applications: Simpler structure makes it a cheaper ligand for nanoparticle synthesis, but it lacks the steric stabilization provided by the ethyl group in 5-ethylthiopentanethiol .

Key Research Findings and Trends

Reactivity Hierarchy : Thiols (e.g., 5-ethylthiopentanethiol) exhibit higher nucleophilicity than esters or thioethers, making them superior for surface functionalization .

Thermal Stability: Esters (e.g., Ethyl 5-(3-thienyl)pentanoate) decompose at higher temperatures (~250°C) compared to thiols (~200°C) due to stronger C=O bonds .

Biological Compatibility: Compounds with mixed functionalities (e.g., Ethyl 5-(4-(ethylthio)phenyl)-5-oxopentanoate) show promise in drug delivery systems due to balanced hydrophobicity and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.